Physicochemical Property Comparison: 4-Bromo Analog Demonstrates Higher LogP and Molecular Weight than 4-Chloro and 4-Fluoro Analogs
The 4-bromo substitution confers distinct physicochemical properties compared to its 4-chloro, 4-fluoro, and 4-methyl analogs. Specifically, 4-Bromobenzo[d]isoxazol-3-amine exhibits a higher consensus Log Po/w (1.97) and molecular weight (213.03 g/mol) than the 4-chloro (MW 168.58) and 4-fluoro (MW 152.13) derivatives. This increased lipophilicity and size can be advantageous for modulating target binding affinity and membrane permeability in medicinal chemistry campaigns .
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | Consensus LogP: 1.97; MW: 213.03 g/mol |
| Comparator Or Baseline | 4-Chloro analog: MW 168.58 g/mol; 4-Fluoro analog: MW 152.13 g/mol; 4-Methyl analog: LogP 1.64, MW 148.16 g/mol |
| Quantified Difference | Molecular weight is 44.45 g/mol (26%) higher than the 4-chloro analog, and 60.90 g/mol (40%) higher than the 4-fluoro analog. LogP is 0.33 units higher than the 4-methyl analog. |
| Conditions | Calculated properties from vendor datasheets and computational prediction models . |
Why This Matters
For procurement, this means the 4-bromo analog is a structurally distinct, heavier, and more lipophilic starting material that will yield different physicochemical profiles in final compounds compared to lighter halogen or alkyl analogs.
